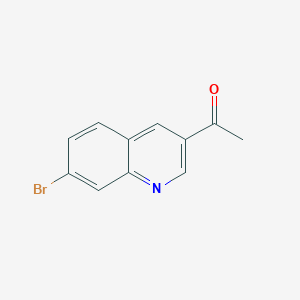

1-(7-Bromoquinolin-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(7-bromoquinolin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c1-7(14)9-4-8-2-3-10(12)5-11(8)13-6-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQOPNMWQZTJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2C=C(C=CC2=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(7-Bromoquinolin-3-yl)ethanone: Synthesis, Characterization, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(7-Bromoquinolin-3-yl)ethanone, a quinoline derivative of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the synthesis, purification, and characterization of this compound, while also exploring its potential biological activities and applications. The information presented herein is a synthesis of established chemical principles and data from analogous compounds, intended to provide a robust framework for laboratory investigation.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to the development of quinoline-based drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.

The introduction of a bromine atom and an acetyl group onto the quinoline ring, as in this compound, can significantly modulate its physicochemical properties and biological activity. The bromine atom can act as a key interaction point with biological targets or serve as a handle for further synthetic modifications, while the acetyl group can influence the molecule's polarity and metabolic stability. This makes this compound a valuable intermediate for the synthesis of novel bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, synthesis, and analysis.

| Property | Value | Source |

| CAS Number | 1228552-87-1 | Commercial Suppliers |

| Molecular Formula | C₁₁H₈BrNO | Commercial Suppliers |

| Molecular Weight | 250.09 g/mol | Commercial Suppliers |

| Appearance | White to light yellow solid | |

| Storage | Store at room temperature, sealed in a dry environment |

Synthesis and Purification

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most logical approach to synthesize this compound is through the direct acylation of 7-bromoquinoline. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst.

dot

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from general procedures for Friedel-Crafts acylation of heterocyclic compounds.

Materials:

-

7-Bromoquinoline

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 to 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM. The formation of the acylium ion complex will occur.

-

Addition of Substrate: Dissolve 7-bromoquinoline (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of crushed ice and 1 M HCl. This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash is to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with the Lewis acid catalyst, deactivating it.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that polarizes the C-Cl bond of acetyl chloride, facilitating the formation of the electrophilic acylium ion.

-

Reaction Temperature: The initial cooling to 0 °C helps to control the exothermic reaction. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion without excessive side product formation.

-

Aqueous Work-up: The acidic quench hydrolyzes the aluminum complexes formed during the reaction and separates the catalyst from the product. The subsequent washes remove impurities.

-

Chromatography and Recrystallization: These are standard techniques to purify organic compounds, separating the desired product from unreacted starting materials and byproducts based on polarity and solubility differences.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinoline ring, a singlet for the methyl protons of the acetyl group. The chemical shifts will be influenced by the bromine and acetyl substituents. |

| ¹³C NMR | Resonances for all 11 carbon atoms, including the carbonyl carbon of the acetyl group, and the carbons of the quinoline ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (250.09 g/mol ), and a characteristic isotopic pattern for a monobrominated compound. |

| IR Spec. | Characteristic absorption bands for C=O stretching of the ketone, C=C and C=N stretching of the quinoline ring, and C-H stretching and bending vibrations. |

Spectroscopic data for this compound is available from commercial suppliers, confirming the feasibility of its characterization by these methods.

Interpreting the Spectra

-

¹H NMR: The protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be diagnostic of the substitution pattern. The methyl protons of the acetyl group will appear as a singlet further upfield (around 2.5-3.0 ppm).

-

¹³C NMR: The carbonyl carbon will have a characteristic chemical shift in the range of 190-200 ppm. The aromatic carbons will appear between 120-150 ppm.

-

Mass Spectrometry: The presence of a bromine atom will result in two molecular ion peaks of nearly equal intensity (M+ and M+2), corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Infrared Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ will indicate the presence of the carbonyl group. Aromatic C-H stretching is typically observed above 3000 cm⁻¹, and C=C/C=N stretching vibrations in the 1450-1600 cm⁻¹ region.

Potential Applications in Drug Development

While specific biological studies on this compound are limited in the public domain, the broader class of bromoquinoline derivatives has shown significant promise in various therapeutic areas. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential pharmacological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of bromoquinoline derivatives. The bromine atom can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes. It can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to drug-target binding. The quinoline core itself can intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases.

dot

Caption: Potential anticancer mechanisms of action for bromoquinoline derivatives.

Anti-inflammatory and Other Activities

Derivatives of quinoline have also been investigated for their anti-inflammatory, antibacterial, and antiviral properties. The specific substitution pattern on the quinoline ring plays a crucial role in determining the biological activity profile. This compound provides a versatile scaffold for the synthesis of a library of compounds that can be screened for these activities.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling Bromine-Containing Compounds: Bromine and its compounds can be corrosive and toxic. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

This compound is a valuable building block for the synthesis of novel quinoline derivatives with potential applications in drug discovery. This guide has provided a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic protocol, and methods for its analytical characterization. While further research is needed to fully elucidate its biological activities and mechanism of action, the information presented here provides a solid foundation for researchers to explore the potential of this and related compounds in the development of new therapeutic agents.

Structure Elucidation of 1-(7-Bromoquinolin-3-yl)ethanone: A Multi-Technique Spectroscopic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The definitive structural confirmation of novel or synthesized chemical entities is a cornerstone of chemical research and pharmaceutical development. This guide provides an in-depth, field-proven methodology for the structure elucidation of 1-(7-bromoquinolin-3-yl)ethanone (CAS No. 1228552-87-1).[1][2][3] By synergistically integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, HSQC, HMBC), we present a self-validating workflow that moves from molecular formula determination to the unambiguous assignment of the complete atomic framework. This document is designed to serve as a practical reference for researchers facing similar analytical challenges with substituted heterocyclic compounds.

Introduction: The Analytical Imperative

Quinoline scaffolds are privileged structures in medicinal chemistry, appearing in numerous pharmaceuticals due to their wide range of biological activities.[4][5] The precise placement of substituents on the quinoline ring system is critical, as even minor positional changes can drastically alter a compound's pharmacological profile. Therefore, rigorous and unambiguous structure verification is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.

This compound is a functionalized quinoline derivative. Its structure presents a clear analytical challenge: to confirm the core quinoline structure and precisely locate the bromine and acetyl substituents. This guide explains the causality behind the chosen analytical workflow, demonstrating how each technique provides a unique and complementary piece of the structural puzzle.

Strategic Workflow for Structure Elucidation

A robust elucidation strategy begins with determining the molecular formula and then systematically assembling the structure by identifying functional groups and mapping atomic connectivity. Our approach follows this logical progression.

Figure 1: High-level workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS): Establishing the Molecular Formula

Mass spectrometry is the initial and most crucial step, as it provides the molecular weight and, through isotopic patterns, can confirm the presence of specific elements like bromine.[6]

Causality of Experimental Choice

Electron Ionization (EI) is selected as the ionization method. It is a "hard" ionization technique that not only generates the molecular ion (M⁺•) but also induces reproducible fragmentation, offering additional structural clues.[6][7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small quantity (~1 mg) of the purified compound is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is volatilized under high vacuum and bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[7]

-

Mass Analysis: The resulting ions (molecular and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Data Interpretation & Validation

The molecular formula of this compound is C₁₁H₈BrNO, with a monoisotopic mass of 248.98 g/mol .[1]

-

Molecular Ion (M⁺•): The key diagnostic feature is the presence of two peaks of nearly equal intensity for the molecular ion. This is the definitive signature of a compound containing one bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[6] We expect to see peaks at m/z 249 and 251.

-

Fragmentation Pattern: The energetically unstable molecular ion will break into smaller, characteristic fragments.[8] Key expected fragments provide self-validating evidence for the proposed structure. The most common fragmentation is the loss of stable neutral molecules or radicals.

Table 1: Predicted Mass Spectrometry Data for C₁₁H₈BrNO

| m/z (Predicted) | Ion Formula | Interpretation |

| 249 / 251 | [C₁₁H₈⁷⁹BrNO]⁺• / [C₁₁H₈⁸¹BrNO]⁺• | Molecular Ion (M⁺•) . The ~1:1 ratio of these peaks confirms the presence of one bromine atom. |

| 206 / 208 | [C₁₀H₅⁷⁹BrN]⁺ / [C₁₀H₅⁸¹BrN]⁺ | [M - COCH₃]⁺ . Loss of the acetyl group via cleavage of the C-C bond between the carbonyl and the quinoline ring. This confirms the presence of an acetyl moiety. |

| 170 | [C₁₁H₈NO]⁺ | [M - Br]⁺ . Loss of the bromine radical, a common fragmentation pathway for halogenated compounds. |

| 43 | [C₂H₃O]⁺ | [COCH₃]⁺ . The acetyl cation, which would appear as a prominent peak, further confirming the acetyl group. |

This MS data strongly supports the proposed molecular formula and the presence of both a bromine atom and an acetyl group.

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Causality of Experimental Choice

Attenuated Total Reflectance (ATR) is the preferred sampling technique. It requires no sample preparation (like KBr pellets) and ensures excellent data quality and reproducibility by bringing the sample into direct contact with a high-refractive-index crystal.[10]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: A background spectrum of the clean ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact, and the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.[9][10]

-

Data Processing: The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation & Validation

The FTIR spectrum provides clear evidence for the key functional groups within this compound.

Table 2: Key FTIR Absorption Bands and Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3100–3000 | C-H Stretching | Aromatic C-H bonds on the quinoline ring. |

| ~1685 | C=O Stretching | Ketone carbonyl . This strong, sharp absorption is highly characteristic of an aryl ketone, where conjugation to the aromatic ring slightly lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[11] |

| ~1600, ~1570, ~1480 | C=C & C=N Stretching | Aromatic ring stretching vibrations characteristic of the quinoline heterocyclic system.[5][12] |

| ~850-750 | C-H Bending (out-of-plane) | Aromatic C-H "wagging" vibrations. The specific pattern in this region can sometimes give clues about the substitution pattern on the aromatic rings. |

| ~700-500 | C-Br Stretching | Carbon-bromine bond vibration. This peak is often weak and falls in the complex fingerprint region, making it less diagnostically reliable than other bands. |

The presence of a strong carbonyl absorption around 1685 cm⁻¹ alongside characteristic aromatic signals corroborates the MS findings, confirming the molecule is an aromatic ketone.

NMR Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed structural information, allowing for the complete assignment of the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous elucidation.[13]

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[14]

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.

-

Data Acquisition: Acquire standard ¹H, proton-decoupled ¹³C, COSY, HSQC, and HMBC spectra using optimized instrument parameters.

¹H NMR Analysis: Protons in their Environment

The ¹H NMR spectrum reveals the number of different proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling.

Figure 2: Numbering scheme for this compound.

Expected ¹H NMR Data Interpretation:

-

Methyl Protons (H-1'): A sharp singlet integrating to 3H, expected around δ 2.7 ppm. This signal is a singlet because there are no adjacent protons.

-

Quinoline Protons (H-2, H-4): These protons are adjacent to the heterocyclic nitrogen and are significantly deshielded. They are expected to appear as sharp singlets (or narrow doublets with small ⁴J coupling) at the most downfield region of the aromatic spectrum, likely > δ 8.5 ppm. H-2 is typically the most downfield.

-

Quinoline Protons (H-5, H-6, H-8): These three protons form a coupled spin system on the benzene portion of the ring.

-

H-8: Will appear as a doublet, coupled only to H-6 (meta-coupling, ⁴J). Expected around δ 8.1 ppm.

-

H-5: Will appear as a doublet, coupled only to H-6 (ortho-coupling, ³J). Expected around δ 7.8 ppm.

-

H-6: Will appear as a doublet of doublets (dd), coupled to both H-5 (ortho) and H-8 (meta). Expected around δ 7.6 ppm.

-

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~9.2 | d | ~2.2 | 1H | H-2 | Most deshielded proton due to proximity to nitrogen and position α to it. Meta-coupled to H-4. |

| ~8.6 | d | ~2.2 | 1H | H-4 | Deshielded proton adjacent to nitrogen. Meta-coupled to H-2. |

| ~8.1 | d | ~2.0 | 1H | H-8 | Deshielded by proximity to Br and ring current. Meta-coupled to H-6.[14] |

| ~7.8 | d | ~8.8 | 1H | H-5 | Ortho-coupled to H-6.[14] |

| ~7.6 | dd | ~8.8, ~2.0 | 1H | H-6 | Coupled to both H-5 (ortho) and H-8 (meta). |

| ~2.7 | s | - | 3H | H-1' (CH₃) | Aliphatic methyl ketone protons. |

¹³C NMR Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, revealing the complexity of the carbon framework.

-

Expected Signals: 11 distinct signals are expected, corresponding to the 11 carbon atoms in the molecule.

-

Carbonyl Carbon (C-2'): This is the most deshielded carbon, expected well downfield around δ 197 ppm.

-

Quinoline Carbons: Aromatic carbons typically appear between δ 120-150 ppm.

-

C-7 (Attached to Br): The chemical shift will be shifted upfield relative to its unsubstituted counterpart due to the "heavy atom effect," but its precise location requires 2D NMR for confirmation. Expected around δ 120-125 ppm.

-

C-2, C-4, C-8a: Carbons adjacent to the nitrogen will be deshielded.[6]

-

C-3 (Attached to Acetyl): The acetyl group will influence its chemical shift.

-

2D NMR: Connecting the Dots

2D NMR experiments are the final, definitive step, creating a correlation map that unambiguously connects the protons and carbons.[14]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between H-5 and H-6, and between H-6 and H-8, would confirm their connectivity and assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the definitive assignment of all protonated carbons. For example, the proton at δ 2.7 ppm will show a correlation to the methyl carbon (~δ 26 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this problem. It shows correlations between protons and carbons over 2-3 bonds. It is essential for placing the substituents and connecting the different parts of the molecule.

Key Validating HMBC Correlations:

-

Placing the Acetyl Group at C-3: A strong correlation will be observed from the methyl protons (H-1', ~δ 2.7 ppm) to the carbonyl carbon (C-2', ~δ 197 ppm) and, crucially, to the C-3 carbon of the quinoline ring. This single piece of data unambiguously confirms the acetyl group's position.

-

Confirming the Bromine Position at C-7: Protons H-6 and H-8 will show HMBC correlations to C-7, while H-5 will show a correlation to C-7. This network of correlations, combined with the lack of a proton signal attached to the C-7 signal in the HSQC, definitively places the bromine at this position.

Figure 3: Key HMBC correlations confirming the position of the acetyl group.

Conclusion: Synthesis of Spectroscopic Data

The structure of this compound is definitively confirmed through the logical and synergistic application of modern spectroscopic techniques.

-

Mass Spectrometry established the correct molecular formula, C₁₁H₈BrNO, and unequivocally confirmed the presence of a single bromine atom through its characteristic M⁺•/[M+2]⁺• isotopic pattern.

-

FTIR Spectroscopy identified the essential functional groups: an aryl ketone (C=O stretch at ~1685 cm⁻¹) and an aromatic heterocyclic system (C=C/C=N stretches).

-

NMR Spectroscopy provided the final, unambiguous proof. ¹H and ¹³C NMR confirmed the number of proton and carbon environments. The combination of COSY, HSQC, and particularly HMBC experiments allowed for the complete and validated mapping of the atomic framework, confirming the 7-bromo and 3-acetyl substitution pattern.

This multi-technique, self-validating workflow provides an authoritative and trustworthy blueprint for the structural elucidation of complex organic molecules, ensuring the scientific integrity required for research and development.

References

- 1. This compound | 1228552-87-1 [chemicalbook.com]

- 2. This compound(1228552-87-1)核磁图(1HNMR) [m.chemicalbook.com]

- 3. 1228552-87-1|this compound|BLD Pharm [bldpharm.com]

- 4. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 1-(7-Bromoquinolin-3-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Foreword: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline motif, a bicyclic aromatic heterocycle, is a privileged scaffold in the landscape of medicinal chemistry and drug discovery.[1][2] Its inherent structural features and diverse biological activities have led to the development of numerous therapeutic agents.[3][4] Quinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, and kinase inhibitory activities.[5][6][7] This guide focuses on a specific, functionalized quinoline derivative, 1-(7-Bromoquinolin-3-yl)ethanone (CAS No. 1228552-87-1), providing an in-depth technical overview for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, and potential as a versatile building block for the creation of novel therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers for this compound.

| Property | Value | Source |

| CAS Number | 1228552-87-1 | [8][9] |

| Molecular Formula | C₁₁H₈BrNO | [8][9] |

| Molecular Weight | 250.09 g/mol | [8][9] |

| Appearance | White to light yellow solid | [9] |

| Storage | Store at room temperature, sealed in a dry environment. | [9] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methyl protons of the acetyl group. The substitution pattern will influence the chemical shifts and coupling constants of the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ketone, the carbons of the quinoline core, and the methyl carbon.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the characteristic isotopic pattern of bromine being a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone, as well as bands corresponding to the aromatic C-H and C=C bonds of the quinoline ring.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several established methodologies for quinoline ring formation, followed by the introduction of the acetyl group. A logical and efficient synthetic strategy is paramount for obtaining the target molecule in good yield and purity. Here, we propose a robust synthetic pathway.

Proposed Synthetic Pathway: A Multi-step Approach

A plausible and efficient synthesis of this compound involves a two-stage process: first, the construction of the 7-bromoquinoline core, followed by a regioselective acylation at the C3 position.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on well-established named reactions and provide a detailed, step-by-step methodology for the synthesis.

Step 1: Synthesis of 7-Bromoquinoline via the Skraup-Doebner-Von Miller Reaction

The Skraup-Doebner-Von Miller reaction is a classic and reliable method for the synthesis of quinolines from anilines.[10]

-

Materials:

-

3-Bromoaniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

-

Ferrous sulfate (FeSO₄) (to moderate the reaction)

-

Sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., dichloromethane)

-

-

Protocol:

-

In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

To the stirred sulfuric acid, add 3-bromoaniline, glycerol, and ferrous sulfate.

-

Slowly and cautiously add the oxidizing agent to the reaction mixture. The reaction is highly exothermic and should be controlled by external cooling if necessary.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This will precipitate the crude 7-bromoquinoline.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane) multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 7-bromoquinoline.

-

Step 2: Friedel-Crafts Acylation of 7-Bromoquinoline

The Friedel-Crafts acylation is a fundamental reaction for introducing an acyl group onto an aromatic ring.[11][12]

-

Materials:

-

7-Bromoquinoline

-

Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)

-

A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

-

Dilute hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

-

Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, suspend anhydrous aluminum chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride to the stirred suspension.

-

To this mixture, add a solution of 7-bromoquinoline in the same anhydrous solvent dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.

-

Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the same solvent.

-

Combine the organic layers and wash sequentially with water, dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the bromo and acetyl functionalities on the quinoline scaffold makes this compound a highly valuable intermediate for the synthesis of diverse compound libraries for drug discovery.

Caption: Potential derivatizations and therapeutic applications.

A Versatile Handle for C-C and C-N Bond Formation

The bromine atom at the 7-position serves as a versatile handle for various cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the bromoquinoline with a variety of boronic acids or esters. This allows for the introduction of diverse aryl or heteroaryl substituents, which is a common strategy in the development of kinase inhibitors.[13][14][15][16]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds. Reacting this compound with various amines can lead to the synthesis of novel aminoquinoline derivatives, a class of compounds known for their potential as anticancer agents.[17]

Modification of the Acetyl Group

The acetyl group at the 3-position provides another point for chemical modification. It can be:

-

Reduced to an alcohol, which can be further functionalized.

-

Undergo reductive amination to introduce a variety of amine-containing side chains.

-

Serve as a precursor for the synthesis of more complex heterocyclic systems through condensation reactions.

Potential as Kinase Inhibitors

Many small molecule kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase.[13][15][16] The quinoline scaffold is a well-established core for this purpose. By modifying the 7-position of this compound with appropriate substituents through Suzuki coupling, it is possible to design and synthesize novel kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.[7]

A Building Block for Anticancer Agents

Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as the inhibition of topoisomerases, tubulin polymerization, and receptor tyrosine kinases.[6][18][19][20] The ability to functionalize both the 7- and 3-positions of this compound allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective anticancer compounds.

Conclusion and Future Perspectives

This compound is a strategically functionalized building block with significant potential in the field of drug discovery. Its synthesis, achievable through established and scalable chemical reactions, provides access to a versatile platform for the generation of diverse chemical libraries. The presence of two distinct reactive sites, the bromo and acetyl groups, allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. As the demand for novel therapeutics continues to grow, the importance of versatile and well-characterized intermediates like this compound will undoubtedly increase. This guide provides a solid foundation for researchers to harness the potential of this compound in their quest for the next generation of innovative medicines.

References

- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. iipseries.org [iipseries.org]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 1228552-87-1 [chemicalbook.com]

- 9. This compound CAS#: 1228552-87-1 [chemicalbook.com]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Discovery of 3-phenylquinolinylchalcone derivatives as potent and selective anticancer agents against breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(7-Bromoquinolin-3-yl)ethanone: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 1-(7-Bromoquinolin-3-yl)ethanone is a key intermediate in the synthesis of more complex quinoline derivatives, offering multiple points for chemical modification. The bromine atom at the 7-position and the acetyl group at the 3-position provide reactive handles for various organic transformations, making this compound a valuable building block in drug discovery and development. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the analytical characterization of this compound.

Physicochemical Properties

This compound is a white to light yellow solid at room temperature.[3] While a specific melting point is not widely reported in the literature, it is expected to be a crystalline solid with a defined melting range. The predicted boiling point for its isomer, 1-(7-bromoquinolin-4-yl)ethanone, is 366.5±22.0 °C, suggesting that this compound will also have a high boiling point.[4]

Quinoline itself is sparingly soluble in cold water but more soluble in hot water and is miscible with many organic solvents.[5] Generally, quinoline derivatives are soluble in polar organic solvents like ethanol and methanol.[1][2] The solubility of this compound is expected to follow this trend, being soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈BrNO | [6] |

| Molecular Weight | 250.09 g/mol | [6] |

| CAS Number | 1228552-87-1 | [6] |

| Appearance | White to light yellow solid | [3] |

| Storage Temperature | Room Temperature | [3] |

Synthesis of this compound: A Proposed Route via Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 7-bromoquinoline. This classic electrophilic aromatic substitution reaction introduces an acyl group onto an aromatic ring.[7]

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a generalized procedure for the Friedel-Crafts acylation of 7-bromoquinoline. Optimization of reaction conditions, such as temperature and reaction time, may be necessary to achieve the best results.

Materials:

-

7-Bromoquinoline

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane dropwise to the stirred suspension.

-

Following the addition of acetyl chloride, add a solution of 7-bromoquinoline (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Chemical Reactivity and Characterization

The reactivity of this compound is primarily centered around the acetyl group and the bromine substituent. The ketone functionality can undergo various reactions such as reduction, oxidation, and condensation. The bromine atom can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 7-position.

Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum is a critical tool for the structural confirmation of this compound. While the actual spectrum is not publicly available in the search results, a predicted spectrum would show characteristic signals for the aromatic protons on the quinoline ring and a singlet for the methyl protons of the acetyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the acetyl group and the carbon atoms of the quinoline ring.

Infrared (IR) Spectroscopy: The IR spectrum would display a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1680-1700 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 250 and 252 in an approximate 1:1 ratio, which is characteristic of a monobrominated compound.

Applications in Drug Discovery

The structural features of this compound make it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The ability to perform further chemical modifications at both the 3- and 7-positions allows for the creation of a diverse library of compounds for screening against various biological targets. Quinoline derivatives have been investigated for a wide range of activities, and this compound serves as a valuable starting material for the exploration of new chemical space in drug discovery.[1][2]

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is not available, related bromoquinoline compounds are known to cause skin and eye irritation.

Conclusion

This compound is a valuable building block in organic synthesis and medicinal chemistry. This guide has provided an overview of its known physical and chemical properties, a plausible synthetic route via Friedel-Crafts acylation, and methods for its characterization. The versatile reactivity of this compound makes it a key intermediate for the development of novel quinoline-based molecules with potential therapeutic applications. Further research to fully characterize its physical properties and explore its synthetic utility is warranted.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. mechotech.in [mechotech.in]

- 3. This compound CAS#: 1228552-87-1 [chemicalbook.com]

- 4. 1-(7-broMoquinolin-4-yl)ethanone CAS#: 1416439-88-7 [m.chemicalbook.com]

- 5. iipseries.org [iipseries.org]

- 6. This compound | 1228552-87-1 [chemicalbook.com]

- 7. websites.umich.edu [websites.umich.edu]

1-(7-Bromoquinolin-3-yl)ethanone molecular weight and formula

An In-Depth Technical Guide to 1-(7-Bromoquinolin-3-yl)ethanone: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with quinoline-based heterocyclic compounds. It provides a detailed overview of the physicochemical properties, synthetic methodologies, characterization, and potential applications of this compound, a key intermediate in medicinal chemistry and materials science.

Physicochemical and Structural Properties

This compound is a substituted quinoline derivative featuring a bromine atom at the 7-position and an acetyl group at the 3-position. These functional groups provide versatile handles for further chemical modification, making it a valuable building block in synthetic organic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1228552-87-1 | [1][2] |

| Molecular Formula | C₁₁H₈BrNO | [1][2][3] |

| Molecular Weight | 250.09 g/mol | [1][2] |

| SMILES Code | CC(=O)C1=CC2=C(C=C1)N=CC=C2Br | [2] |

| Appearance | Typically an off-white to yellow solid | General chemical knowledge |

| Storage | Sealed in a dry environment at room temperature | [2] |

Synthesis and Purification

The synthesis of this compound is not widely detailed in the literature, however, its structure lends itself to established synthetic strategies for quinoline derivatives. A plausible and robust approach involves a cyclization reaction followed by functionalization, or acylation of a pre-formed bromoquinoline core.

Proposed Synthetic Pathway: Combes Quinoline Synthesis

The Combes synthesis provides a direct route to the quinoline core via the acid-catalyzed reaction of an aniline with a β-diketone. This protocol outlines a logical pathway starting from 3-bromoaniline.

Caption: Proposed Combes synthesis workflow for a related quinoline core.

Experimental Protocol:

-

Step 1: Enamine Formation: To a solution of 3-bromoaniline (1.0 eq) in toluene, add acetylacetone (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting aniline is consumed.

-

Rationale: This condensation reaction forms the key enamine intermediate. The azeotropic removal of water drives the equilibrium towards product formation.

-

-

Step 2: Cyclization: The crude enamine intermediate is slowly added to pre-heated polyphosphoric acid (PPA) or concentrated sulfuric acid at approximately 120 °C. The mixture is stirred for 2-4 hours.

-

Rationale: The strong acid protonates the enamine, facilitating an intramolecular electrophilic aromatic substitution onto the aniline ring, followed by dehydration to form the aromatic quinoline system.

-

-

Step 3: Work-up and Purification: The reaction mixture is cooled and carefully poured onto crushed ice, then neutralized with a saturated solution of sodium hydroxide until basic. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.

-

Rationale: The quench and neutralization steps are critical for safety and for isolating the product from the highly acidic reaction medium. Chromatography separates the desired product from unreacted starting materials and side products.

-

Spectroscopic Characterization

Structural verification of this compound relies on a combination of standard spectroscopic techniques. The expected data provides a benchmark for confirming the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the quinoline ring (approx. δ 7.5-9.5 ppm) exhibiting characteristic doublet and singlet patterns. A proton at C2 or C4 would appear as a distinct singlet at a high chemical shift. - A sharp singlet for the three methyl protons of the acetyl group (approx. δ 2.7 ppm). |

| ¹³C NMR | - A signal for the carbonyl carbon of the ketone (approx. δ 197 ppm). - Multiple signals in the aromatic region (approx. δ 120-150 ppm) corresponding to the nine carbons of the quinoline ring. - A signal for the methyl carbon (approx. δ 26 ppm). |

| Mass Spec (MS) | - A molecular ion peak (M+) and an (M+2)+ peak of nearly equal intensity (~1:1 ratio), which is the characteristic isotopic signature of a molecule containing one bromine atom. |

| Infrared (IR) | - A strong C=O stretching vibration for the ketone (approx. 1680-1700 cm⁻¹). - C=N and C=C stretching vibrations characteristic of the quinoline aromatic system (approx. 1500-1600 cm⁻¹). |

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate for constructing more complex molecules. The quinoline nucleus is a privileged scaffold found in numerous pharmaceuticals, known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

Key Reactive Sites and Potential Transformations:

-

The Bromine Atom (C7): This site is ideal for carbon-carbon and carbon-heteroatom bond-forming reactions, such as:

-

Suzuki-Miyaura Coupling: To introduce new aryl or vinyl groups.

-

Buchwald-Hartwig Amination: To install amine functionalities.

-

Sonogashira Coupling: To add alkyne moieties.

-

-

The Acetyl Group (C3): The ketone functionality allows for a diverse range of chemical transformations:

-

Reduction: To form a secondary alcohol, which can be a precursor for esters or ethers.

-

Wittig Reaction: To convert the ketone into an alkene.

-

Alpha-Halogenation: To introduce a reactive site adjacent to the carbonyl for further elaboration.

-

Caption: Potential derivatization pathways for the title compound.

This strategic functionalization enables the synthesis of large libraries of novel compounds for high-throughput screening in drug discovery programs. Brominated quinoline derivatives are recognized as crucial starting materials for chemists aiming to develop new therapeutic agents.[6]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

Conclusion

This compound is a strategically important chemical intermediate characterized by its bromo- and acetyl-functionalized quinoline core. Its defined physicochemical properties and the versatility of its reactive sites make it an invaluable building block for the synthesis of novel compounds, particularly in the field of pharmaceutical research and development. The methodologies and applications outlined in this guide provide a foundational resource for scientists leveraging this compound in their synthetic endeavors.

References

- 1. This compound(1228552-87-1)核磁图(1HNMR) [m.chemicalbook.com]

- 2. 1228552-87-1|this compound|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

The Emerging Therapeutic Potential of Bromoquinoline Ethanone Derivatives: A Technical Guide for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a vast array of biological activities.[1] The strategic introduction of specific functional groups onto this core can modulate its physicochemical properties and enhance its interaction with biological targets. This guide focuses on a specific, promising subclass: bromoquinoline ethanone derivatives. By incorporating a bromine atom and an ethanone (acetyl) group, these molecules are endowed with unique electronic and steric characteristics that position them as compelling candidates for therapeutic development. While direct and extensive research on many bromoquinoline ethanone derivatives is still nascent, this technical guide consolidates data from structurally analogous compounds to provide a comprehensive overview of their potential as anticancer, antimicrobial, and anti-inflammatory agents. We present not just the data, but the causality behind experimental choices and detailed, reproducible protocols to empower further research and development in this domain.

The Quinoline Core: A Foundation for Diverse Bioactivity

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in pharmaceutical research due to their presence in natural products and their wide range of pharmacological properties.[1][2] These properties include well-documented anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[2][3] The versatility of the quinoline ring allows for modifications at various positions, profoundly influencing its biological activity.[4][5]

The introduction of a bromine atom, a halogen, can significantly enhance the therapeutic potential of a molecule. Bromine can increase lipophilicity, facilitating passage through biological membranes, and can act as a crucial binding point for interactions with target enzymes and receptors.[6] The ethanone (acetyl) group, a simple ketone, can also serve as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions within a target's active site.[7] The combination of these moieties on a quinoline scaffold, as in compounds like 1-(5-Bromo-8-hydroxyquinolin-7-yl)ethanone and 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone, creates a chemical entity with high potential for novel biological activity.[8][9]

Potential Anticancer Activity

Quinoline derivatives are prominent in oncology research, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[10][11][12] The presence of a halogen like bromine at positions such as C6 has been linked to enhanced cytotoxic effects.[6]

Proposed Mechanisms of Action

A. Inhibition of Topoisomerases: One of the primary mechanisms of action for quinolone-based compounds is the inhibition of topoisomerases, particularly topoisomerase II.[4][10][11] These enzymes are vital for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these derivatives can lead to double-strand DNA breaks, which subsequently trigger cell cycle arrest and apoptosis.[11] This mechanism is shared by several established anticancer drugs, highlighting the potential of bromoquinoline ethanones to act in a similar fashion.[10]

B. Kinase Inhibition (EGFR Signaling Pathway): The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling pathway is a critical regulator of cell proliferation and survival.[1] Its dysregulation is a hallmark of many cancers.[12] Many quinoline derivatives have been developed as potent EGFR inhibitors, blocking downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[1][12] This inhibition curtails cancer cell proliferation and promotes programmed cell death.

Quantitative Data: Cytotoxicity of Related Compounds

While specific IC₅₀ values for many bromoquinoline ethanone derivatives are not yet widely published, data from structurally related compounds underscore their potential.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Chalcone Derivative | MGC-803 (Gastric) | 1.38 | [13] |

| Quinoline-Chalcone Derivative | HCT-116 (Colon) | 5.34 | [13] |

| Quinoline-Chalcone Derivative | MCF-7 (Breast) | 5.21 | [13] |

| 6-bromo-quinazolin-4(3H)-one deriv. | MCF-7 (Breast) | 0.236 - 0.359 | [14] |

| 3-methylidenechroman-4-one | NALM-6 (Leukemia) | 0.50 | [15] |

| 4-aminoquinoline derivative | MDA-MB-468 (Breast) | Highly potent | [16] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]

-

Compound Treatment: Prepare stock solutions of the bromoquinoline ethanone derivatives in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Potential Antimicrobial Activity

Quinolones are a well-established class of broad-spectrum antibiotics.[10] Their mechanism, targeting bacterial DNA replication, makes them effective against a range of pathogens. Bromoquinoline derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[18][19]

Proposed Mechanism of Action

The primary antibacterial action of quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][10]

-

DNA Gyrase: Essential in Gram-negative bacteria for introducing negative supercoils into DNA, a process required for the initiation of replication.

-

Topoisomerase IV: Crucial in both Gram-positive and Gram-negative bacteria for separating daughter chromosomes after replication.

Inhibition of these enzymes stalls DNA replication and repair, leading to rapid bacterial cell death.[4][10]

Quantitative Data: Antimicrobial Activity of Related Compounds

| Compound Class | Test Organism | Activity Metric | Result (µg/mL) | Reference |

| Pyridine-fused quinolinone | MRSA | MIC | Excellent activity | [20] |

| 7-bromoquinoline-5,8-dione deriv. | K. Pneumonia, S. typhi | MIC | 800 - 1000 | [19] |

| 8-hydroxyquinoline derivative | V. parahaemolyticus, S. aureus | MIC | 10.6 | [18] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of a compound.

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Potential Anti-inflammatory Activity

Chronic inflammation is a driver of many diseases. Quinoline derivatives have been investigated as anti-inflammatory agents targeting key enzymes in the inflammatory cascade, such as Cyclooxygenases (COX).[2][5]

Proposed Mechanism of Action

A primary target for anti-inflammatory drugs is the inhibition of COX enzymes (COX-1 and COX-2).[5] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[21] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[21] Selective inhibition of COX-2 is a key goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[22] Quinoline derivatives have shown potential as selective COX-2 inhibitors.[5]

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of COX activity.

-

Reagent Preparation: Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0), and dilute Heme and purified COX-1 and COX-2 enzymes in the buffer according to the manufacturer's instructions (e.g., Cayman Chemical).[14][21] Keep enzymes on ice.

-

Plate Setup: In a 96-well plate, set up the following wells in triplicate:

-

Background Wells: 160 µL Assay Buffer, 10 µL Heme.

-

100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.

-

Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the bromoquinoline ethanone test compound at various concentrations.

-

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate and 10 µL of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to all wells.[14]

-

Measurement: Immediately monitor the appearance of the oxidized TMPD by measuring the absorbance at 590-611 nm every minute for 5-10 minutes using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control. Calculate the IC₅₀ value for both COX-1 and COX-2 to determine potency and selectivity.

Conclusion and Future Directions

Bromoquinoline ethanone derivatives stand at the intersection of established pharmacophores, representing a promising yet underexplored area of medicinal chemistry. The foundational quinoline scaffold, enhanced by the electronic and steric properties of bromine and ethanone substituents, provides a strong rationale for their investigation as anticancer, antimicrobial, and anti-inflammatory agents. The mechanisms and protocols detailed in this guide, drawn from extensive data on related compounds, offer a solid framework for initiating robust research programs.

The critical next step is the systematic synthesis and direct biological evaluation of a library of bromoquinoline ethanone derivatives. Structure-activity relationship (SAR) studies will be paramount to optimize potency and selectivity for specific targets. As new data emerges, these compounds could progress from promising intermediates to lead candidates in the development of next-generation therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. mdpi.com [mdpi.com]

- 7. jddtonline.info [jddtonline.info]

- 8. 1-(5-Bromo-8-hydroxyquinolin-7-yl)ethanone | C11H8BrNO2 | CID 177712552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sysrevpharm.org [sysrevpharm.org]

- 18. scienceopen.com [scienceopen.com]

- 19. researchgate.net [researchgate.net]

- 20. The novel pyridine-fused quinolinone PQ-L5 exhibits antibacterial effects and enhances β-lactam activity by targeting PBP2a in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. bpsbioscience.com [bpsbioscience.com]

Section 1: Compound Identification and Physicochemical Overview

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 1-(7-Bromoquinolin-3-yl)ethanone

This compound is a bromo-substituted heterocyclic ketone. As a quinoline derivative, it serves as a valuable building block in medicinal chemistry and materials science. Its reactivity is primarily centered around the ketone functional group and the potential for substitution on the quinoline ring system. Understanding its chemical nature is foundational to its safe and effective use in a research environment. While comprehensive safety data for this specific molecule is not extensively published, a robust safety protocol can be established by examining data from the quinoline parent structure and related bromo-substituted aromatic compounds.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to manage this compound safely, ensuring both personal safety and experimental integrity.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1228552-87-1 | [1][2] |

| Molecular Formula | C₁₁H₈BrNO | [1][2] |

| Molecular Weight | 250.09 g/mol | [1][2] |

| Appearance | White to light yellow solid | [3] |

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are inferred from its structural class. Quinoline itself is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer[4][5]. The presence of the bromine atom and the ketone group may further modify its toxicological profile.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][7] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[5][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[7] |

Causality Behind Hazards:

-

Oral Toxicity: Heterocyclic compounds can interfere with fundamental biological processes upon ingestion. The "Harmful if swallowed" classification necessitates immediate medical attention if ingested[6].

-

Skin and Eye Irritation: Aromatic ketones and halogenated heterocycles are often irritants. Direct contact with skin or eyes can lead to inflammation, redness, and pain[7][8]. Prolonged skin contact may lead to the absorption of harmful quantities of the substance[9].

-

Respiratory Irritation: As a solid powder, airborne dust presents an inhalation hazard. The fine particles can irritate the mucous membranes and the upper respiratory tract[7]. Therefore, handling should always occur in a well-ventilated area, preferably a chemical fume hood[10].

Section 3: Proactive Safety Protocols and Personal Protective Equipment (PPE)

A self-validating safety system relies on consistent and correct implementation of engineering controls and PPE. The following protocols are designed to minimize exposure during routine handling.

Engineering Controls:

-

Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be performed inside a certified chemical fume hood[10]. This is the primary defense against inhaling fine dust or potential vapors.

-

Safety Showers & Eyewash Stations: Ensure that a safety shower and eyewash station are unobstructed and readily accessible in the immediate vicinity of the work area[11].

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory[12]. Standard safety glasses do not offer sufficient protection against dust particles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected[12].

-

Protective Clothing: A full-length laboratory coat, closed-toed shoes, and long pants are required to protect the skin[4].

Caption: Standard workflow for handling this compound.

Section 4: First Aid and Emergency Response

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.

Step-by-Step First Aid Protocols:

-

In Case of Eye Contact:

-

In Case of Skin Contact:

-

In Case of Inhalation:

-

In Case of Ingestion:

Section 5: Storage, Stability, and Incompatibility

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area[10][11]. Supplier recommendations suggest that storage at room temperature is acceptable[2][3]. Keep the container sealed to protect from atmospheric moisture[4][9].

-

Stability: The compound is stable under recommended storage conditions[10].

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous reactions[10][11].

Section 6: Accidental Release and Spill Management

A prepared response to a spill minimizes laboratory contamination and personnel exposure.

Protocol for Spill Cleanup:

-

Evacuate & Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated (ensure fume hood is operational)[13].

-

Control Ignition Sources: Remove all sources of ignition[14].

-

Contain the Spill: Wearing full PPE, cover the spill with an inert, non-flammable absorbent material such as sand, diatomaceous earth, or vermiculite[9][15].

-

Collect the Material: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[10][14]. Avoid creating dust[11].

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste according to institutional and local regulations[7]. Do not allow the chemical to enter drains or waterways[5][15].

Caption: Decision workflow for responding to a chemical spill.

Section 7: Fire and Explosion Data

-

Flammability: As an organic solid, it may be combustible at high temperatures[8].

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂)[9][15]. Avoid using a direct, heavy water stream which could scatter the powder[9].

-